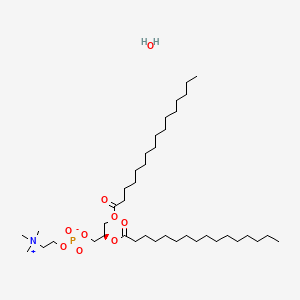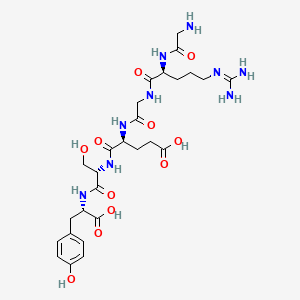![molecular formula C21H21N3O5 B589494 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 CAS No. 1329838-35-8](/img/no-structure.png)
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4, also known as PPMP-d4, is a deuterated analogue of PPMP, which is a potent inhibitor of glycosphingolipid biosynthesis. PPMP-d4 is a useful tool for studying the role of glycosphingolipids in various biological processes.
Wirkmechanismus
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 inhibits the enzyme glucosylceramide synthase, which is involved in the biosynthesis of glycosphingolipids. By inhibiting this enzyme, 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 prevents the formation of glycosphingolipids and alters the glycosylation patterns of cell surface proteins and lipids.
Biochemische Und Physiologische Effekte
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been shown to have a variety of biochemical and physiological effects, including changes in cell surface glycosylation patterns, alterations in cell signaling pathways, and changes in cell behavior. It has also been shown to have anti-tumor effects in some cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 in lab experiments is that it is a potent and specific inhibitor of glycosphingolipid biosynthesis. However, one limitation is that it may have off-target effects on other enzymes involved in lipid metabolism.
Zukünftige Richtungen
There are many future directions for research involving 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4. One area of research could be to further investigate its anti-tumor effects and potential use as a cancer therapy. Another area of research could be to study its effects on other biological processes, such as immune cell function and inflammation. Additionally, the development of new inhibitors of glycosphingolipid biosynthesis could be explored, potentially leading to the development of new therapies for a variety of diseases.
Synthesemethoden
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 can be synthesized by the reaction of 4-(4-morpholinyl)-3-(4-nitrophenyl)-2(5H)-furanone-d4 with (R)-3-aminopropylphthalimide in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to remove the phthalimide protecting group, yielding 4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4.
Wissenschaftliche Forschungsanwendungen
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 has been widely used in scientific research to study the role of glycosphingolipids in various biological processes, such as cell signaling, cell adhesion, and membrane trafficking. It has been shown to inhibit the biosynthesis of glycosphingolipids, leading to changes in cell surface glycosylation patterns and alterations in cell behavior.
Eigenschaften
CAS-Nummer |
1329838-35-8 |
|---|---|
Produktname |
4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4 |
Molekularformel |
C21H21N3O5 |
Molekulargewicht |
399.439 |
IUPAC-Name |
2-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21N3O5/c25-16(12-24-20(27)17-3-1-2-4-18(17)21(24)28)11-22-14-5-7-15(8-6-14)23-9-10-29-13-19(23)26/h1-8,16,22,25H,9-13H2/t16-/m1/s1/i5D,6D,7D,8D |
InChI-Schlüssel |
CKFVSMPWXAASIQ-UHGWFWFDSA-N |
SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CN3C(=O)C4=CC=CC=C4C3=O)O |
Synonyme |
2-[(2R)-2-Hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-1H-isoindole-1,3(2H)-dione-d4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



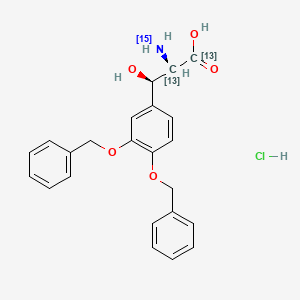
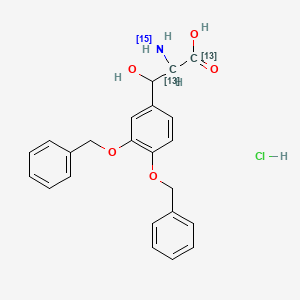
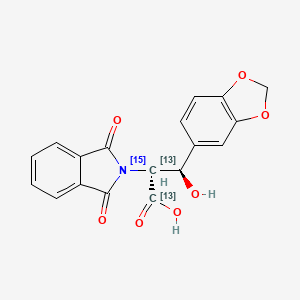
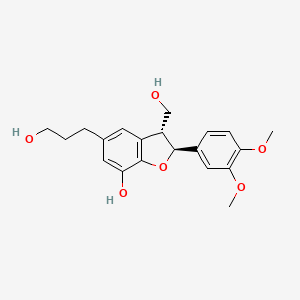
![(3S,10R,13S,14S,16R)-16-Bromo-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[A]phenanthren-17(2H)-one](/img/structure/B589415.png)
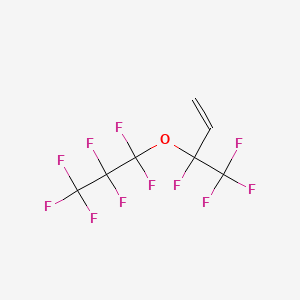
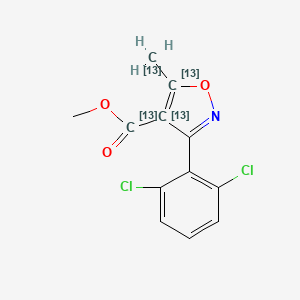

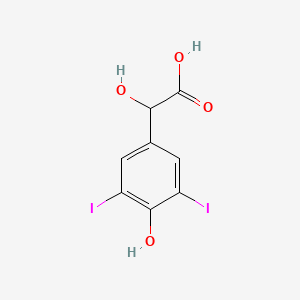
![2-(2-Methylcyclopentyl)-1H-benzo[d]imidazole](/img/structure/B589430.png)
